6-(2-Fluorophenyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
4-[6-(2-Fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether is a heterocyclic compound that combines the structural features of triazole and thiadiazole. This compound is of significant interest due to its potential pharmacological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-fluorobenzoyl hydrazine with carbon disulfide and potassium hydroxide to form the intermediate 2-fluorophenyl-1,3,4-thiadiazole. This intermediate is then reacted with hydrazine hydrate and an appropriate aldehyde to form the triazole ring, resulting in the final compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
4-[6-(2-Fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring or the triazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
4-[6-(2-Fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-[6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether involves its interaction with specific molecular targets and pathways. The compound can bind to enzyme active sites, inhibiting their activity and affecting various biochemical pathways. Its ability to form hydrogen bonds and interact with different receptors makes it a versatile pharmacophore .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Shares a similar core structure but differs in the substitution pattern.
1,2,4-Triazolo[5,1-b][1,3,5]thiadiazine: Another isomeric form with different pharmacological properties.
1,2,3-Triazolo[5,1-b][1,3,4]thiadiazine: Similar in structure but with distinct biological activities.
Uniqueness
4-[6-(2-Fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether is unique due to its specific substitution pattern, which imparts distinct pharmacological properties and makes it a valuable compound for drug design and development .
Properties
Molecular Formula |
C16H11FN4OS |
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Molecular Weight |
326.4 g/mol |
IUPAC Name |
6-(2-fluorophenyl)-3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C16H11FN4OS/c1-22-11-8-6-10(7-9-11)14-18-19-16-21(14)20-15(23-16)12-4-2-3-5-13(12)17/h2-9H,1H3 |
InChI Key |
KOIQQLGUWHZDOT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C3N2N=C(S3)C4=CC=CC=C4F |
Origin of Product |
United States |
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